molecular formula C14H12ClNO4S B1416900 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid CAS No. 1132880-66-0

2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid

Cat. No.: B1416900
CAS No.: 1132880-66-0
M. Wt: 325.8 g/mol
InChI Key: CDFCZDZCVNWPTJ-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid is an organic compound that features a sulfonamide group attached to a chlorinated benzene ring and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamides: Compounds like 4-aminobenzenesulfonamide share the sulfonamide group but lack the phenylacetic acid moiety.

    Phenylacetic Acids: Compounds like 2-phenylacetic acid share the phenylacetic acid moiety but lack the sulfonamide group.

Uniqueness

2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid is unique due to the combination of the sulfonamide group and the phenylacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects that are not observed in simpler analogs.

Properties

IUPAC Name

2-[(3-chlorophenyl)sulfonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-7-4-8-12(9-11)21(19,20)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFCZDZCVNWPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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